

# Application Notes and Protocols for IPG-2 AM in Primary Neurons

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## Compound of Interest

Compound Name: *Ipg-2 AM*

Cat. No.: *B10827334*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

ION Potassium Green-2 Acetoxymethyl Ester (**IPG-2 AM**) is a fluorescent indicator used for measuring intracellular potassium ( $K^+$ ) concentrations.[1][2] As a cell-permeable dye, it is a valuable tool for studying potassium dynamics in live cells, including primary neurons.[3] This document provides detailed protocols for the use of **IPG-2 AM** in primary neuron cultures, including reagent preparation, cell loading, and fluorescence imaging.

**IPG-2 AM** has an excitation maximum at approximately 525 nm and an emission maximum at 545 nm.[1][2] Upon binding to potassium, its fluorescence intensity increases significantly. It has a dissociation constant ( $K_d$ ) for potassium of 18 mM, making it suitable for detecting changes in intracellular potassium levels.

## Data Presentation

Parameter	Value	Reference
Excitation Wavelength (max)	525 nm	
Emission Wavelength (max)	545 nm	
Dissociation Constant (Kd) for K <sup>+</sup>	18 mM	
Recommended Incubation Temperature	37°C	
Recommended Incubation Time	60 minutes	

## Experimental Protocols

### Reagent Preparation

#### 1. IPG-2 AM Stock Solution:

- Prepare a stock solution of **IPG-2 AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO). The final concentration of the stock solution should be between 1 and 10 mM.
- Store the stock solution at -20°C, protected from light and moisture.

#### 2. Pluronic F-127 Solution:

- Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.
- Store the Pluronic F-127 solution at room temperature. If precipitation occurs, warm the solution to approximately 40°C and vortex to redissolve.

#### 3. Probenecid Solution (Optional):

- Probenecid is an anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.

- Prepare a stock solution of probenecid in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) or 1N NaOH. The final concentration in the loading buffer is typically 1-2.5 mM.

#### 4. Loading Buffer:

- The loading buffer is the solution in which the primary neurons will be incubated with **IPG-2 AM**. A common choice is a HEPES-buffered salt solution (e.g., HBSS) with a pH of 7.2-7.4.
- To prepare the final loading solution, dilute the **IPG-2 AM** stock solution and the Pluronic F-127 stock solution into the desired volume of loading buffer. The final concentration of **IPG-2 AM** is typically in the range of 1-10  $\mu$ M, and the final concentration of Pluronic F-127 is typically 0.02-0.1%.
- If using probenecid, add it to the loading buffer at this stage.
- Vortex the final loading solution thoroughly to ensure the dye is fully dissolved. It is recommended to use the loading solution within 2 hours of preparation.

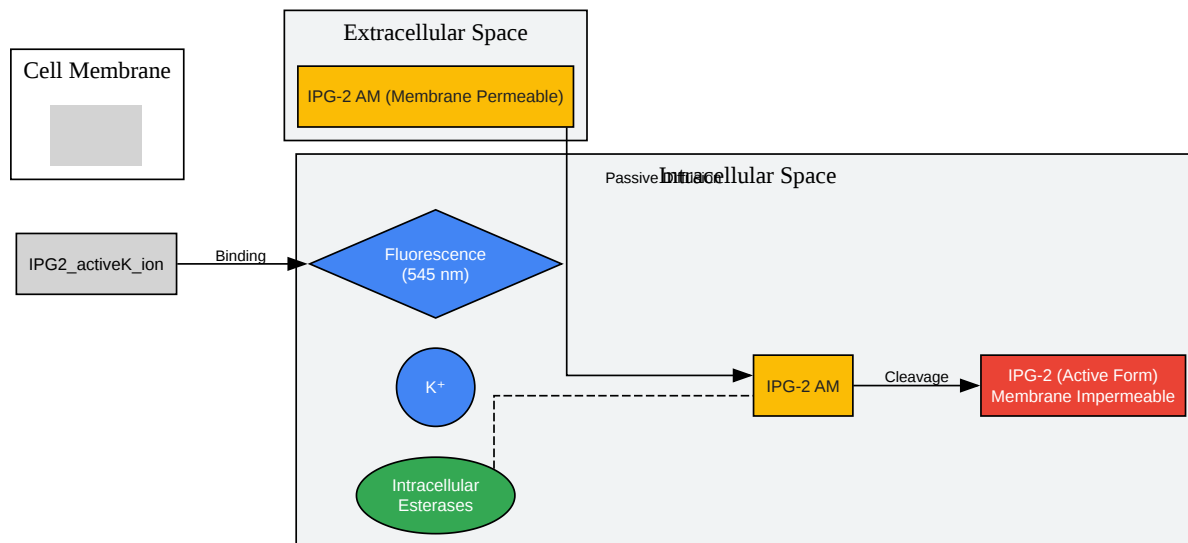
## Cell Loading Protocol

- Culture Primary Neurons: Plate primary neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips or glass-bottom dishes) and culture under standard conditions until the desired stage of development is reached.
- Prepare for Loading:
  - Aspirate the culture medium from the neurons.
  - Wash the neurons gently with pre-warmed (37°C) loading buffer (without the dye).
- Incubation:
  - Add the prepared **IPG-2 AM** loading solution to the neurons.
  - Incubate the cells for 60 minutes at 37°C in a light-protected environment (e.g., a cell culture incubator).

- Wash:
  - After incubation, gently aspirate the loading solution.
  - Wash the neurons two to three times with pre-warmed loading buffer (without the dye) to remove any extracellular **IPG-2 AM**.
- De-esterification:
  - Following the wash steps, incubate the cells in the loading buffer (without the dye, but with probenecid if used during loading) for at least 20-30 minutes at room temperature or 37°C. This allows for the complete de-esterification of the AM group by intracellular esterases, trapping the active form of the dye inside the cells.
- Imaging: The neurons are now ready for fluorescence imaging.

## Visualizations

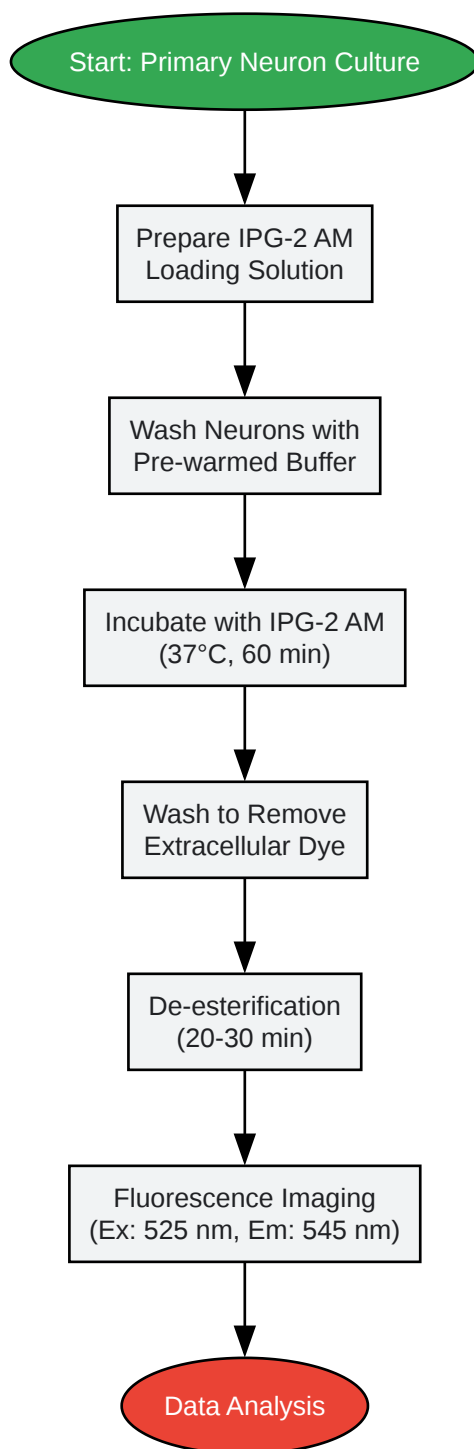
### IPG-2 AM Loading and Activation Pathway



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Caption: Mechanism of **IPG-2 AM** loading and fluorescence upon potassium binding.

## Experimental Workflow for IPG-2 AM Imaging



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Caption: Step-by-step workflow for intracellular potassium imaging with **IPG-2 AM**.

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## References

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